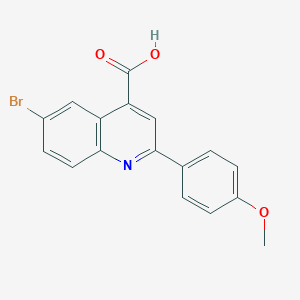
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
“6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12BrNO3 and a molecular weight of 358.2 . It’s a derivative of quinoline, a heterocyclic aromatic compound that has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . It also contains a bromo group at the 6th position, a methoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position .Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities using various reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” is 358.2 . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activity : A study reports the synthesis of novel compounds related to 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, which are of interest as starting materials for the synthesis of analogs of biologically active compounds (Grinev et al., 1987).
Method for Synthesis : Another study investigated a method for the synthesis of a compound related to 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, focusing on the effects of reaction conditions on bromination and the Heck reaction (Liu Chang-chun, 2010).
Antimicrobial and Antimalarial Agents : A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives were synthesized and screened for their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Diuretic Activity : Research on the diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides indicated a substantial increase in diuretic activity compared to their non-brominated analogs (Ukrainets et al., 2013).
Photophysics and Biomolecular Binding Properties : A study reports the synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, investigating their photophysical analyses and interactions with ct-DNA (Bonacorso et al., 2018).
Fluorescent Behavior and Antibacterial Activities : The fluorescent behavior and antibacterial activities of Cd(II) complexes generated from 2-phenylquinoline derivatives, including 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, were studied (Lei et al., 2014).
Anticancer Agents : The biological activity of various quinoline derivatives, including 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, was evaluated as potential anticancer agents (Köprülü et al., 2018).
Synthesis of Quinoline Derivatives : A study described the synthesis and characterization of substituted phenyl quinolines, including the synthesis of 6-bromo-1,2,3,4-tetrahydroquinolines through Suzuki–Miyaura coupling reactions (Ökten, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also interact with similar targets.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes that can inhibit or modulate their activity .
Biochemical Pathways
Given the potential inhibitory activity against alkaline phosphatases , it can be inferred that this compound may influence pathways involving these enzymes.
Result of Action
Given its potential inhibitory activity against alkaline phosphatases , it can be inferred that this compound may influence cellular processes involving these enzymes.
Propriétés
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRCICKNTUVWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361988 | |
| Record name | 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109540-19-4 | |
| Record name | 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)



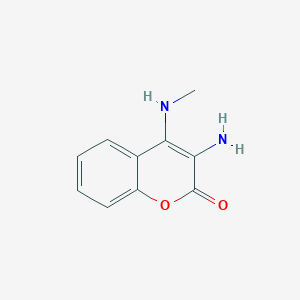
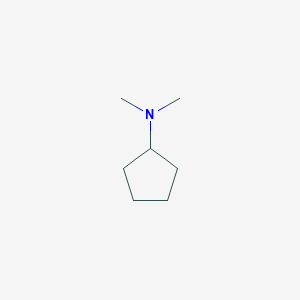


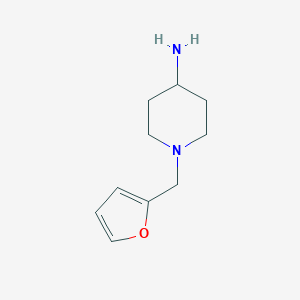
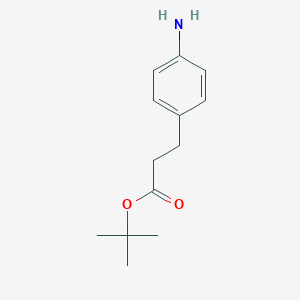
![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)
